molecular formula C8H15NO2 B13804028 2-Methyl-N-(2-propenyl)alanine methyl ester CAS No. 677703-51-4

2-Methyl-N-(2-propenyl)alanine methyl ester

Cat. No.: B13804028
CAS No.: 677703-51-4
M. Wt: 157.21 g/mol
InChI Key: ODOKDDNUZQBRMW-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-propenyl)alanine methyl ester is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative of alanine, a common amino acid, and features a propenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-propenyl)alanine methyl ester typically involves the esterification of 2-Methyl-N-(2-propenyl)alanine. One common method is the reaction of 2-Methyl-N-(2-propenyl)alanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-propenyl)alanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(2-propenyl)alanine methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-propenyl)alanine methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in various biochemical reactions. The propenyl group may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-propenyl ester: Similar in structure but differs in the ester group.

    2-Propenoic acid, 2-methyl-, ethenyl ester: Another related compound with a different ester group.

    Butanoic acid, 2-methyl-, 2-methyl-2-propenyl ester: Shares the propenyl group but has a different backbone .

Uniqueness

2-Methyl-N-(2-propenyl)alanine methyl ester is unique due to its combination of the alanine backbone with a propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

677703-51-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-methyl-2-(prop-2-enylamino)propanoate

InChI

InChI=1S/C8H15NO2/c1-5-6-9-8(2,3)7(10)11-4/h5,9H,1,6H2,2-4H3

InChI Key

ODOKDDNUZQBRMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NCC=C

Origin of Product

United States

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